rac Viloxazine-d5 Hydrochloride
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Overview
Description
rac Viloxazine-d5 Hydrochloride: is a deuterated form of racemic Viloxazine Hydrochloride. It is a biochemical compound primarily used in scientific research. The compound has a molecular formula of C13H14D5NO3•HCl and a molecular weight of 278.79 . It is often utilized in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the Viloxazine molecule. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods focus on optimizing the yield and purity of the compound while minimizing impurities .
Chemical Reactions Analysis
rac Viloxazine-d5 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac Viloxazine-d5 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Viloxazine.
Biology: Employed in studies involving neurotransmitter systems and their modulation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
The mechanism of action of rac Viloxazine-d5 Hydrochloride involves its interaction with neurotransmitter systems. It primarily acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action helps in modulating mood and attention. Additionally, it has been found to affect serotonin levels, contributing to its therapeutic effects .
Comparison with Similar Compounds
rac Viloxazine-d5 Hydrochloride is unique due to its deuterium incorporation, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Viloxazine Hydrochloride: The non-deuterated form of the compound.
Deuterated Compounds: Other compounds that have undergone deuterium substitution to study their pharmacokinetic properties.
These similar compounds help in understanding the unique properties and potential advantages of this compound in scientific research.
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/i1D3,2D2; |
InChI Key |
HJOCKFVCMLCPTP-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2.Cl |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.